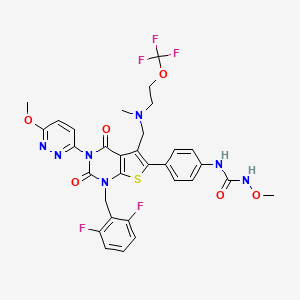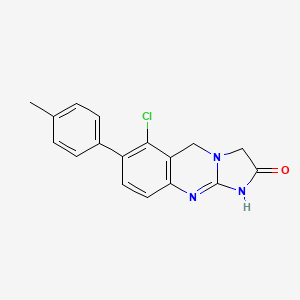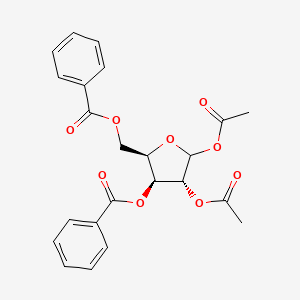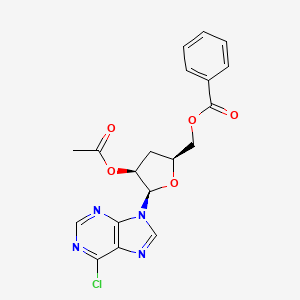
Hbv-IN-30
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hbv-IN-30 es un compuesto que ha captado una atención significativa en el campo de la investigación antiviral, particularmente por su potencial para tratar infecciones por el virus de la hepatitis B (VHB). El virus de la hepatitis B es un virus de ADN que causa infecciones hepáticas agudas y crónicas, lo que lleva a enfermedades hepáticas graves como la cirrosis y el carcinoma hepatocelular. El desarrollo de agentes antivirales efectivos como this compound es crucial en la batalla continua contra el virus de la hepatitis B.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Hbv-IN-30 implica múltiples pasos, cada uno de los cuales requiere condiciones de reacción específicas. El paso inicial generalmente implica la preparación de un intermedio clave a través de una serie de reacciones químicas, incluida la sustitución nucleofílica y la ciclación. El intermedio luego se somete a modificaciones adicionales, como oxidación o reducción, para producir el producto final. Las condiciones de reacción, incluida la temperatura, el solvente y los catalizadores, se optimizan cuidadosamente para garantizar un alto rendimiento y pureza de this compound.
Métodos de producción industrial
En un entorno industrial, la producción de this compound se escala utilizando grandes reactores y procesos de flujo continuo. El uso de sistemas automatizados y técnicas avanzadas de monitoreo asegura una calidad y eficiencia consistentes. El proceso de producción industrial también implica pasos de purificación rigurosos, como la cristalización y la cromatografía, para obtener el compuesto en su forma más pura.
Análisis De Reacciones Químicas
Tipos de reacciones
Hbv-IN-30 experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o agentes alquilantes.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen:
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio
Agentes sustituyentes: Halógenos, agentes alquilantes
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede producir varios derivados oxidados, mientras que la reducción puede producir diferentes formas reducidas del compuesto.
Aplicaciones Científicas De Investigación
Hbv-IN-30 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto modelo para estudiar diversas reacciones químicas y mecanismos.
Biología: this compound se emplea en estudios biológicos para comprender sus efectos sobre los procesos y vías celulares.
Medicina: El compuesto se está investigando por su potencial como agente antiviral contra el virus de la hepatitis B, con resultados prometedores en estudios preclínicos.
Industria: this compound se utiliza en el desarrollo de herramientas de diagnóstico y agentes terapéuticos para infecciones por el virus de la hepatitis B.
Mecanismo De Acción
El mecanismo de acción de Hbv-IN-30 involucra su interacción con objetivos moleculares específicos dentro del virus de la hepatitis B. El compuesto inhibe la replicación del virus al interferir con la ADN polimerasa viral, una enzima crucial para la síntesis de ADN viral. Al unirse al sitio activo de la enzima, this compound evita la elongación de la cadena de ADN viral, deteniendo así el proceso de replicación. Esta inhibición finalmente conduce a una reducción de la carga viral y al alivio de los síntomas asociados con la infección por el virus de la hepatitis B.
Comparación Con Compuestos Similares
Hbv-IN-30 es único en su estructura y mecanismo de acción en comparación con otros compuestos antivirales. Los compuestos similares incluyen:
Entecavir: Este compuesto también se dirige a la ADN polimerasa del virus de la hepatitis B, pero tiene una estructura química y una afinidad de unión diferentes.
Lamivudina: Otro agente antiviral que inhibe la transcripción inversa del ARN viral a ADN, pero con un mecanismo y perfil de eficacia distintos.
Tenofovir: Este compuesto actúa como un análogo de nucleótidos, inhibiendo la ADN polimerasa viral a través de una vía diferente.
La singularidad de this compound radica en su unión específica a la ADN polimerasa viral y su capacidad para inhibir eficazmente la replicación viral a concentraciones más bajas en comparación con otros agentes antivirales.
Propiedades
Fórmula molecular |
C22H18BrClO6 |
|---|---|
Peso molecular |
493.7 g/mol |
Nombre IUPAC |
3-[2-[2-bromo-4-(8-chloro-4-oxochromen-2-yl)phenoxy]ethoxy]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C22H18BrClO6/c23-16-10-12(20-11-18(25)15-2-1-3-17(24)21(15)30-20)4-5-19(16)29-7-6-28-14-8-13(9-14)22(26)27/h1-5,10-11,13-14H,6-9H2,(H,26,27) |
Clave InChI |
LPNIROGMUQBBSZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1OCCOC2=C(C=C(C=C2)C3=CC(=O)C4=C(O3)C(=CC=C4)Cl)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-diphenyl-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B12392555.png)
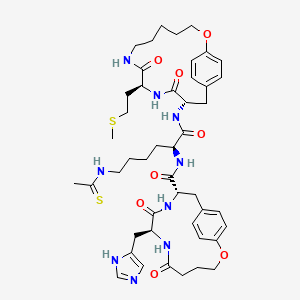
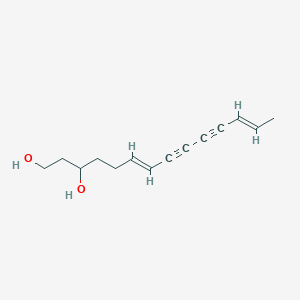
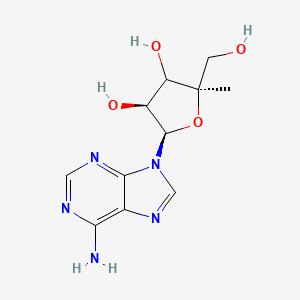

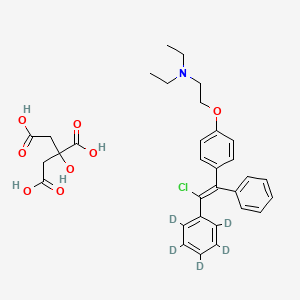
![N-[4-[5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridin-3-yl]phenyl]methanesulfonamide](/img/structure/B12392608.png)
